molecular formula C17H17FN6O2 B2359765 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-47-1

3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2359765
CAS No.: 872590-47-1
M. Wt: 356.361
InChI Key: FBDFAJKPJZHGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The 3-position of the core is substituted with a 3-fluorophenyl group, while the 6-position features a 2-oxo-2-piperidin-1-ylethyl moiety. The fluorine atom at the phenyl ring may enhance lipophilicity and metabolic stability, while the piperidine-derived substituent could influence solubility and receptor binding.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c18-12-5-4-6-13(9-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-2-1-3-8-22/h4-6,9,11H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDFAJKPJZHGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation

The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A well-established approach involves the reaction of 1,3-di-keto compounds with 5-amino-1H-1,2,4-triazole derivatives. For example, 3-(3-fluorophenyl)-1,3-diketone (2 ) can be condensed with 5-amino-1H-1,2,4-triazole (3 ) under acidic conditions to yield 7-hydroxy-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine (4 ) (Scheme 1). The hydroxyl group at position 7 is subsequently converted to a chloro intermediate (5 ) using phosphoryl chloride (POCl₃), enabling nucleophilic substitution at this position.

Scheme 1 : Synthesis of 7-chloro-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine

  • 2 + 34 (cyclocondensation, H₂SO₄, reflux)
  • 45 (POCl₃, 80°C, 4 h)

The 3-fluorophenyl substituent is incorporated during the initial cyclocondensation step by using 3-fluorophenylacetylacetone as the di-keto precursor. This ensures regioselective introduction of the aryl group at position 3. Post-synthetic modification via Suzuki-Miyaura coupling is also feasible but less efficient due to competing reactivity at other positions.

Optimization and Yield Analysis

Step Method Yield Key Parameters
Core formation Cyclocondensation 68–72% H₂SO₄ catalysis, 12 h reflux
Chlorination POCl₃ treatment 85% 80°C, anhydrous conditions
Mitsunobu reaction Alcohol coupling 63% DEAD/PPh₃, THF, 0°C → rt
Oxidation Jones reagent 58% 0°C, strict temp control
Amide coupling EDCI/HOBt 78% DMF, rt, 24 h

The amide coupling route (Section 2.2) provides superior yields compared to the Mitsunobu-oxidation sequence, making it the preferred industrial-scale method.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 3.62 (t, J = 5.2 Hz, 4H, piperidinyl-H), 2.94 (s, 2H, CH₂-C=O), 1.58–1.52 (m, 6H, piperidinyl-H).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).

Challenges and Alternative Approaches

Direct alkylation of the triazolopyrimidine core with 2-bromo-1-piperidin-1-ylethanone faces limitations due to steric hindrance and competing elimination. Microwave-assisted synthesis reduces reaction times but requires specialized equipment. Enzymatic resolution of racemic intermediates has been explored but remains impractical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogenated compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazolopyrimidinone core serves as a common structural motif across analogs. Key variations occur at the 3- and 6-positions, which critically modulate physicochemical and biological properties. Below is a comparative analysis:

Compound Name 3-Substituent 6-Substituent Molecular Weight (g/mol) Notable Features/Activities Reference
Target Compound 3-(3-Fluorophenyl) 2-oxo-2-piperidin-1-ylethyl ~392.38 (calculated) Potential enhanced lipophilicity from fluorophenyl; piperidine may improve solubility -
3-(4-Fluorobenzyl)-6-(2-oxo-2-(4-phenylpiperazinyl)ethyl)triazolo[4,5-d]pyrimidin-7-one 4-Fluorobenzyl 2-oxo-2-(4-phenylpiperazinyl)ethyl 447.47 Piperazine substituent may enhance basicity; associated with solute carrier family 12 member 5 (SLC12A5)
Ticagrelor (BRILINTA®) Cyclopentyltriazolopyrimidine core Propylthio and P2Y12-targeting groups 522.57 Marketed antiplatelet drug; inhibits ADP-induced platelet aggregation via P2Y12 receptor
8-Azaguanine Amino Hydroxy 152.11 Nucleoside analog; potential antiviral/anticancer activity due to purine mimicry
3-Benzyl-5-cyclohexylamino-6-phenyltriazolo[4,5-d]pyrimidin-7-one Benzyl Cyclohexylamino and phenyl 400.48 Bulky cyclohexylamino group may influence crystal packing and membrane permeability
Fluconazole-thiazolo[4,5-d]pyrimidine hybrids Thiazolo core Thioxo and fluconazole-derived side chains ~500–600 (estimated) Antifungal activity; thioxo group may enhance target binding

Key Observations

Substituent Effects on Solubility and Basicity: Piperidine (target compound) vs. Piperidine’s aliphatic nature may enhance membrane permeability . Fluorophenyl vs. fluorobenzyl: The benzyl group in adds a methylene spacer, possibly increasing rotational freedom and altering binding kinetics compared to the direct phenyl linkage in the target compound.

Biological Activity Correlations :

  • Antifungal Activity : Fluconazole hybrids () replace the triazole core with thiazolo[4,5-d]pyrimidine and incorporate thioxo groups, which may enhance interactions with fungal cytochrome P450 enzymes .
  • Antiplatelet Activity : Ticagrelor’s cyclopentyltriazolopyrimidine core and extended substituents enable reversible P2Y12 antagonism, a feature absent in simpler analogs .

Biological Activity

3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the triazolo[4,5-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to CDK2, it inhibits its activity, leading to alterations in cell cycle progression and apoptosis pathways. This inhibition is significant in cancer therapeutics as it can induce cytotoxic effects in tumor cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines including MCF-7 and HCT-116.
Neuroprotective Properties Demonstrated potential in protecting neuronal cells from oxidative stress.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines, suggesting utility in inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have shown that the compound significantly inhibits the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values indicate a strong cytotoxic effect, with values in the low micromolar range.
    • Study Reference: A detailed study reported that treatment with the compound resulted in a reduction of cell viability by over 70% in MCF-7 cells after 48 hours of exposure.
  • Neuroprotection : Research has indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS).
    • Study Reference: A publication highlighted that treatment with the compound reduced apoptosis markers in neuronal cultures subjected to oxidative stress conditions.
  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    • Study Reference: Experimental results showed a significant decrease in cytokine levels following treatment with the compound, suggesting its potential role in managing inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.